REACTION_CXSMILES
|
[C:1](Cl)(Cl)=[S:2].[CH:5]1[CH2:10][CH2:9][CH:8]=[CH:7][CH:6]=1.[NH2:11][OH:12].Cl.NO.[OH-].[K+]>C(Cl)(Cl)Cl.O>[CH:6]12[CH2:5][CH2:10][CH:9]([CH:8]=[CH:7]1)[C:1](=[N:11][OH:12])[S:2]2 |f:3.4,5.6|
|
Name
|
|
Quantity
|
296 g
|
Type
|
reactant
|
Smiles
|
C(=S)(Cl)Cl
|
Name
|
|
Quantity
|
167 g
|
Type
|
reactant
|
Smiles
|
C1=CC=CCC1
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NO
|
Name
|
|
Quantity
|
480 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
434 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
175 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
After being stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The exothermic reaction
|
Type
|
CUSTOM
|
Details
|
to rise from 25° C. to 68° C.
|
Type
|
TEMPERATURE
|
Details
|
with refluxing of the solvent
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was cooled
|
Type
|
FILTRATION
|
Details
|
the reaction mixture was filtered
|
Type
|
WASH
|
Details
|
the filter cake washed with methylene chloride
|
Type
|
CUSTOM
|
Details
|
The combined filtrate and washings were separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic layer dried (MgSO4)
|
Type
|
ADDITION
|
Details
|
After addition of carbon tetrachloride
|
Type
|
DISTILLATION
|
Details
|
to the residue, distillation of solvent
|
Type
|
CUSTOM
|
Details
|
was continued at atmospheric pressure until a pot temperature of 75° C.
|
Type
|
FILTRATION
|
Details
|
The hot mixture was filtered
|
Type
|
TEMPERATURE
|
Details
|
Cooling of the
|
Type
|
CUSTOM
|
Details
|
gave a solid which
|
Type
|
CUSTOM
|
Details
|
was recrystallized from carbon tetrachloride
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
C12SC(C(C=C1)CC2)=NO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 271 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |